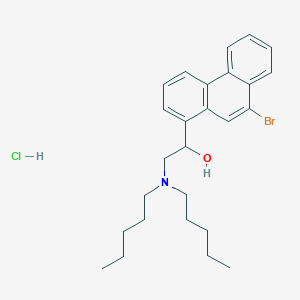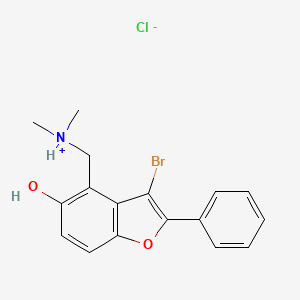![molecular formula C20H23Cl2NOS B13759455 [3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride CAS No. 62674-85-5](/img/structure/B13759455.png)
[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-chloro-5-oxo-6H-benzobbenzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride is a complex organic compound with a molecular formula of C20H23Cl2NOS and a molecular weight of 396.374 g/mol . This compound is known for its unique structure, which includes a benzothiepin ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-chloro-5-oxo-6H-benzobbenzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiepin ring, chlorination, and subsequent quaternization to introduce the dimethylazanium group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while adhering to stringent safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
[3-(3-chloro-5-oxo-6H-benzobbenzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing the chlorine atom with other functional groups
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, [3-(3-chloro-5-oxo-6H-benzobbenzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are investigating its effects on various biological pathways and its potential as a drug candidate .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for manufacturing other chemical products .
Mechanism of Action
The mechanism of action of [3-(3-chloro-5-oxo-6H-benzobbenzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halides: These compounds share some structural similarities and are used in different applications, such as solar cells and light-emitting diodes.
Phenylephrine Related Compound F: Another compound with a similar structural motif, used in pharmaceutical applications.
Uniqueness
What sets [3-(3-chloro-5-oxo-6H-benzobbenzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride apart is its unique benzothiepin ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
62674-85-5 |
|---|---|
Molecular Formula |
C20H23Cl2NOS |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C20H22ClNOS.ClH/c1-13(12-22(2)3)10-16-15-6-4-5-7-18(15)24-19-9-8-14(21)11-17(19)20(16)23;/h4-9,11,13,16H,10,12H2,1-3H3;1H |
InChI Key |
GDRRBGNXZZFRPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1C2=CC=CC=C2SC3=C(C1=O)C=C(C=C3)Cl)C[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



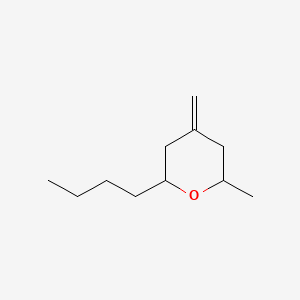
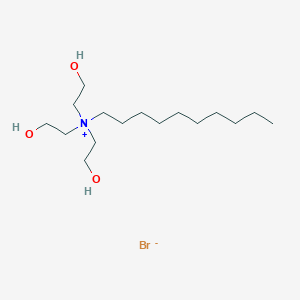
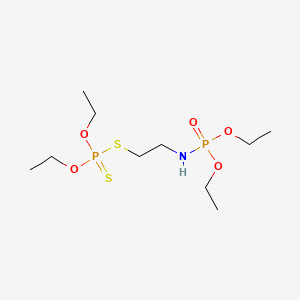
![8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B13759406.png)
![3-[9-(2-Carboxyethyl)-22,23-bis(methoxycarbonyl)-14-(1-methoxyethyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13759408.png)

![2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B13759427.png)

![9-ethyl-7-methylbenzo[c]acridine](/img/structure/B13759441.png)

